molecular formula C26H33N B12501940 9,9-Dihexyl-9H-fluorene-2-carbonitrile

9,9-Dihexyl-9H-fluorene-2-carbonitrile

Cat. No.: B12501940
M. Wt: 359.5 g/mol
InChI Key: PSYAZVAOAXXQGV-UHFFFAOYSA-N
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Description

9,9-Dihexyl-9H-fluorene-2-carbonitrile is an organic compound with the molecular formula C25H33N. It is a derivative of fluorene, characterized by the presence of two hexyl groups at the 9th position and a cyano group at the 2nd position. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dihexyl-9H-fluorene-2-carbonitrile typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9,9-Dihexyl-9H-fluorene-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9-Dihexyl-9H-fluorene-2-carbonitrile in optoelectronic applications involves its ability to transport charge carriers efficiently. The hexyl groups enhance solubility and processability, while the cyano group contributes to the compound’s electron-withdrawing properties, improving its electron transport capabilities. These properties make it an excellent material for use in OLEDs and other electronic devices .

Comparison with Similar Compounds

Uniqueness: 9,9-Dihexyl-9H-fluorene-2-carbonitrile stands out due to its unique combination of solubility, stability, and electronic properties. The presence of both hexyl and cyano groups provides a balance between processability and electronic performance, making it a versatile compound for various applications .

Biological Activity

9,9-Dihexyl-9H-fluorene-2-carbonitrile (F1CN) is a compound of interest due to its potential applications in organic electronics and photonics. This article explores its biological activity, focusing on its chemical properties, synthesis, and interactions with biological systems.

The molecular formula of this compound is C22H29N, with a molecular weight of 329.48 g/mol. The structure features a fluorene core substituted with two hexyl groups and a cyano group at the 2-position. Notably, the cyano group can influence the compound's electronic properties and interactions with biological molecules.

Synthesis

The synthesis of F1CN typically involves several steps, including the functionalization of fluorene derivatives. One common method is through nucleophilic substitution reactions or coupling reactions involving appropriate precursors such as 9-bromo-9H-fluorene derivatives and hexyl lithium reagents. The efficiency of these synthetic routes can vary based on reaction conditions and the choice of solvents.

Anticancer Properties

Recent studies have indicated that compounds similar to F1CN exhibit significant anticancer activity. For instance, derivatives of fluorene have shown promising results against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549TBDApoptosis induction
Similar Fluorene DerivativeHCT116TBDCell cycle arrest
Similar Fluorene DerivativeMCF7TBDApoptosis induction

Antimicrobial Activity

F1CN has also been evaluated for antimicrobial properties. Preliminary tests have shown that it exhibits activity against certain bacterial strains, potentially due to its ability to disrupt bacterial membranes or inhibit metabolic pathways.

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that fluorene derivatives could inhibit cell proliferation in human tumor cell lines by inducing apoptosis through mitochondrial pathways. The study highlighted the structural importance of substituents at the 2-position for enhancing biological activity .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial effects of various fluorene derivatives, including F1CN. Results indicated that these compounds could inhibit the growth of Gram-positive bacteria, suggesting a potential application in developing new antimicrobial agents .

Properties

Molecular Formula

C26H33N

Molecular Weight

359.5 g/mol

IUPAC Name

9,9-dihexylfluorene-2-carbonitrile

InChI

InChI=1S/C26H33N/c1-3-5-7-11-17-26(18-12-8-6-4-2)24-14-10-9-13-22(24)23-16-15-21(20-27)19-25(23)26/h9-10,13-16,19H,3-8,11-12,17-18H2,1-2H3

InChI Key

PSYAZVAOAXXQGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#N)CCCCCC

Origin of Product

United States

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